4-Bromo-2-chloro-6-fluorobenzoic acid
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Overview
Description
4-Bromo-2-chloro-6-fluorobenzoic acid is an organic compound with the molecular formula C7H3BrClFO2. It is a halogen-substituted benzoic acid, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research and industry .
Mechanism of Action
Target of Action
Benzoic acid derivatives are generally known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s known that halogenated benzoic acids can participate in various chemical reactions due to the presence of the halogen atoms and the carboxylic acid group . These reactions can lead to changes in the target molecules, potentially altering their function .
Biochemical Pathways
It’s known that this compound can be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . This suggests that it might influence pathways involving these intermediates.
Pharmacokinetics
It’s predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties suggest that the compound could have good bioavailability.
Result of Action
Given its potential use in the synthesis of biaryl intermediates , it may play a role in the synthesis of various biologically active compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-chloro-6-fluorobenzoic acid. For instance, its stability might be affected by temperature, as it’s recommended to be stored at 2-8°C . Furthermore, its solubility in different solvents can influence its distribution and availability in the body .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 4-Bromo-2-chloro-6-fluorobenzoic acid are not fully understood as of my knowledge cutoff in 2021. It is known that halogenated benzoic acids can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often depends on the specific structure and properties of the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
Similar compounds are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds can interact with various transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-6-fluorobenzoic acid typically involves halogenation reactions. One common method is the bromination of 2-chloro-6-fluorobenzoic acid using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-6-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with aryl boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate are used under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the halogens.
Coupling Reactions: Biaryl compounds are the major products formed.
Scientific Research Applications
4-Bromo-2-chloro-6-fluorobenzoic acid is utilized in various scientific research fields:
Biology: It is used in the study of enzyme inhibitors and receptor binding studies.
Industry: Employed in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobenzoic acid: Similar structure but lacks the chlorine atom.
4-Chloro-2-fluorobenzoic acid: Similar structure but lacks the bromine atom
Uniqueness
4-Bromo-2-chloro-6-fluorobenzoic acid is unique due to the presence of three different halogen atoms on the benzene ring, providing distinct reactivity and versatility in chemical synthesis compared to its analogs .
Properties
IUPAC Name |
4-bromo-2-chloro-6-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMRNJAOJFCMPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693218 |
Source
|
Record name | 4-Bromo-2-chloro-6-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1321613-01-7 |
Source
|
Record name | 4-Bromo-2-chloro-6-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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